molecular formula C18H19N3O B2436718 N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide CAS No. 2195283-89-5

N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide

Cat. No. B2436718
CAS RN: 2195283-89-5
M. Wt: 293.37
InChI Key: XYHRJIFEDCXCBN-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor . A carboxamide group (CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2), which is a derivative of carboxylic acids .


Synthesis Analysis

Quinoline can be synthesized using various methods such as the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The carboxamide group can be synthesized by reacting a carboxylic acid with ammonia or an amine .


Molecular Structure Analysis

Quinoline has a double-ring structure with a benzene ring fused to a pyridine ring . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Chemical Reactions Analysis

Quinoline undergoes reactions typical of other aromatic compounds. For example, it can participate in electrophilic aromatic substitution reactions . Carboxamides can participate in various reactions such as hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and the vapors are heavier than air . The properties of the carboxamide group would depend on the rest of the molecule .

Safety And Hazards

Like many organic compounds, quinoline is flammable. It may cause burns and eye damage, and may be harmful if inhaled . The safety and hazards of a specific carboxamide would depend on the rest of the molecule .

Future Directions

Quinoline derivatives have been extensively studied for their medicinal properties, particularly as potential anticancer agents . Future research may continue to explore these properties and develop new synthesis methods .

properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-11-17(13-6-2-1-3-7-13)21-18(22)15-10-14-8-4-5-9-16(14)20-12-15/h4-5,8-10,12-13,17H,1-3,6-7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHRJIFEDCXCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide

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